3-(Phenylethynyl)benzamide
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Overview
Description
3-(Phenylethynyl)benzamide is an organic compound that features a benzamide core with a phenylethynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Phenylethynyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.
Another approach involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The reaction is typically carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines
Chemical Reactions Analysis
Types of Reactions
3-(Phenylethynyl)benzamide undergoes various chemical reactions, including:
Oxidation: Alkylbenzenes can be oxidized to benzoic acids using potassium permanganate (KMnO4) under acidic conditions.
Substitution: Free radical bromination and nucleophilic substitution reactions are common at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products
Oxidation: Benzoic acids.
Substitution: Brominated benzamides.
Scientific Research Applications
3-(Phenylethynyl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a therapeutic agent, particularly in the treatment of triple-negative breast cancer (TNBC).
Antioxidant and Antibacterial Activities: Benzamide derivatives, including this compound, have demonstrated significant antioxidant and antibacterial activities.
Mechanism of Action
The mechanism of action of 3-(Phenylethynyl)benzamide involves its role as a multikinase inhibitor. It potently inhibits Src kinase (IC50 = 0.003 μM) and other kinases involved in the MAPK signal transduction pathway . This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis in TNBC models.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound is structurally similar and has been studied for its anti-cancer properties.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds also exhibit antiproliferative activity against various cancer cell lines.
Uniqueness
3-(Phenylethynyl)benzamide stands out due to its specific inhibition of Src kinase and its potent anti-TNBC activity. Its unique structure allows for effective interaction with multiple molecular targets, making it a promising candidate for further drug development.
Properties
Molecular Formula |
C15H11NO |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-(2-phenylethynyl)benzamide |
InChI |
InChI=1S/C15H11NO/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,(H2,16,17) |
InChI Key |
UQZMQWIEFNXYDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C(=O)N |
Origin of Product |
United States |
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